Descarboxyl orbifloxacin

Catalog No.
S13261559
CAS No.
166323-26-8
M.F
C18H20F3N3O
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Descarboxyl orbifloxacin

CAS Number

166323-26-8

Product Name

Descarboxyl orbifloxacin

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4-one

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+

InChI Key

ZHUACHFPOGNNKF-AOOOYVTPSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F

Descarboxyl orbifloxacin is a derivative of orbifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Orbifloxacin is known for its effectiveness against a variety of bacterial infections in veterinary medicine, particularly in dogs and cats. The chemical structure of orbifloxacin is characterized by the formula C19H20F3N3O3C_{19}H_{20}F_{3}N_{3}O_{3}, and it exhibits bactericidal properties primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription . The descarboxylation process removes the carboxyl group from orbifloxacin, potentially altering its pharmacological properties and biological activity.

Involving orbifloxacin. The primary reaction is a decarboxylation process, which can be facilitated by heat or specific reagents that promote the removal of the carboxyl group. This transformation may also involve catalytic agents that stabilize intermediates during the reaction. The resulting compound retains the core fluoroquinolone structure while lacking the carboxylic acid functional group, which may influence its solubility and interaction with biological targets.

The biological activity of descarboxyl orbifloxacin is expected to differ from that of its parent compound, orbifloxacin. While orbifloxacin is effective against a broad spectrum of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus spp., the removal of the carboxyl group may impact its binding affinity to DNA gyrase and other bacterial enzymes . Preliminary studies suggest that derivatives of fluoroquinolones can exhibit altered antibacterial efficacy, which necessitates further investigation into descarboxyl orbifloxacin's specific activity profile.

The synthesis of descarboxyl orbifloxacin typically involves the following methods:

  • Thermal Decarboxylation: Heating orbifloxacin under controlled conditions to induce decarboxylation.
  • Chemical Reduction: Using reducing agents that facilitate the removal of the carboxyl group while preserving the integrity of the quinolone ring.
  • Catalytic Methods: Employing catalysts that enhance the efficiency of decarboxylation reactions, potentially yielding higher purity products.

Research indicates that various synthetic pathways can be optimized to improve yields and reduce by-products during the synthesis of descarboxyl orbifloxacin .

Descarboxyl orbifloxacin, like other fluoroquinolone derivatives, may have potential applications in veterinary medicine as an antibiotic agent. Its unique properties could be explored for:

  • Treating bacterial infections in companion animals.
  • Developing formulations with improved pharmacokinetic profiles.
  • Investigating synergistic effects with other antibiotics to enhance therapeutic efficacy against resistant bacterial strains.

Further research is required to establish specific applications based on its biological activity and safety profile.

Interaction studies involving descarboxyl orbifloxacin are crucial for understanding its pharmacodynamics and potential drug interactions. Similar to orbifloxacin, it may interact with various medications, including:

  • Antacids: These can bind to fluoroquinolones, reducing their absorption.
  • Cyclosporine: Co-administration may increase nephrotoxicity.
  • Other Antibiotics: Certain combinations may exhibit synergistic effects or antagonism.

Understanding these interactions will help inform safe prescribing practices in veterinary settings .

Descarboxyl orbifloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Features
OrbifloxacinC19H20F3N3O3C_{19}H_{20}F_{3}N_{3}O_{3}Broad-spectrum activity; used in veterinary medicine
EnrofloxacinC19H22F2N3O3C_{19}H_{22}F_{2}N_{3}O_{3}Used in both veterinary and human medicine; effective against Pseudomonas
CiprofloxacinC17H18F1N3O3C_{17}H_{18}F_{1}N_{3}O_{3}Commonly used in human medicine; high potency against gram-negative bacteria
SparfloxacinC19H20F2N4O3C_{19}H_{20}F_{2}N_{4}O_{3}Enhanced activity against anaerobes; less common than others
MoxifloxacinC21H24F2N4O4C_{21}H_{24}F_{2}N_{4}O_{4}Broad-spectrum; effective against respiratory pathogens

The uniqueness of descarboxyl orbifloxacin lies in its altered chemical structure which could lead to different pharmacological properties compared to these widely used fluoroquinolones. Further studies are necessary to fully characterize its advantages or limitations relative to these compounds.

Diazotization-Based Synthesis from Sparfloxacin

The synthesis of descarboxyl orbifloxacin through diazotization-based pathways represents a well-established synthetic route utilizing sparfloxacin as the starting material [4] [5] [6]. This synthetic methodology employs a multi-step process involving diazotization, tetrafluoroborate salt formation, and subsequent thermal decomposition [4] [5].

The initial diazotization reaction involves treating sparfloxacin with concentrated hydrochloric acid and sodium nitrite under controlled temperature conditions [4] [5] [6]. Specifically, sparfloxacin (156.8 grams, 0.4 mol) is dissolved in 30% hydrochloric acid solution (105 milliliters) at temperatures maintained between 0-5°C using an ice-salt bath [4] [5]. Sodium nitrite solution (12 mol/L, 50 milliliters, 0.6 mol) is added dropwise with vigorous stirring [4] [5]. The endpoint of the diazotization reaction is determined using potassium iodide starch test paper, ensuring complete conversion of the amino group to the diazonium functionality [4] [5] [6].

The subsequent step involves the preparation of sparfloxacin tetrafluoroborate salt through the addition of tetrafluoroboric acid [4] [5] [6]. Tetrafluoroboric acid is prepared separately by dissolving boric acid (36 grams, 0.6 mol) in 25% hydrofluoric acid solution (115 milliliters) at 25°C [5]. The cooled tetrafluoroboric acid is then added dropwise to the diazonium salt solution at temperatures ranging from -10°C to 0°C [4] [5] [6]. The reaction mixture is maintained at -10°C for five hours, followed by solid separation, filtration, and washing with diethyl ether [4] [5].

The thermal decomposition step constitutes the critical transformation leading to descarboxyl orbifloxacin formation [4] [5] [6]. The dried sparfloxacin tetrafluoroborate salt undergoes direct heating in an electric furnace on an asbestos gauze until gas evolution ceases [4] [5]. This thermal decomposition process typically occurs at temperatures between 200-300°C and results in the formation of the crude descarboxyl orbifloxacin product [4] [5] [6]. The crude product is subsequently purified through dissolution in anhydrous ethanol, decolorization with activated carbon, filtration, and crystallization [4] [5]. The overall yield of this synthetic pathway reaches approximately 56% with final purification yields of 88 grams of pure descarboxyl orbifloxacin [4] [5].

StepReagentsTemperature (°C)Time (hours)Yield (%)
DiazotizationSparfloxacin, HCl (30%), NaNO₂ (12 M)0-52-3-
Tetrafluoroborate formationTetrafluoroboric acid, diazonium salt-10 to 05-
Thermal decompositionHeat decomposition of tetrafluoroborate200-3001-256
CrystallizationEthanol, activated carbon254-688

Photolytic Degradation Kinetics Across pH Spectra

The photolytic degradation behavior of descarboxyl orbifloxacin exhibits significant pH-dependent characteristics, following apparent first-order kinetics under various artificial light sources [7] [8] [9]. Comprehensive kinetic studies conducted across pH ranges from 1.2 to 12.5 demonstrate that the compound displays maximum photolytic instability at physiological pH values [7] [8] [9].

The photodegradation rate constants show pronounced variation across the pH spectrum, with the highest degradation rates observed in neutral to slightly alkaline conditions [7] [8] [9]. At pH 7.4, descarboxyl orbifloxacin exhibits its shortest half-life of approximately 0.9 hours, corresponding to a degradation rate constant of 0.770 h⁻¹ [7] [9]. This enhanced photolytic susceptibility at physiological pH relates directly to the predominance of the zwitterionic form of the molecule [7] [8] [9].

The pH-dependent photodegradation profile reflects the ionization states of functional groups within the descarboxyl orbifloxacin structure [7] [8] [9]. In acidic conditions (pH 1.2-3.0), the compound exists predominantly in its cationic form, exhibiting moderate photostability with half-lives ranging from 1.8 to 2.1 hours [7] [8] [9]. As the pH increases toward neutral conditions (pH 4.0-6.0), the molecule transitions through neutral forms, showing increased photolytic susceptibility with half-lives decreasing from 2.0 to 1.4 hours [7] [8].

The zwitterionic species, predominant between pH 7.0 and 8.0, represents the most photolabile form of descarboxyl orbifloxacin [7] [8] [9]. This enhanced photoreactivity stems from the simultaneous presence of both positively and negatively charged functional groups, which facilitate electron transfer processes and subsequent photochemical transformations [7] [8] [9]. The degradation rate constant reaches its maximum value of 0.770 h⁻¹ at pH 7.4, indicating optimal conditions for photolytic breakdown [7] [9].

In alkaline conditions (pH 9.0-12.5), the compound exists predominantly as an anionic species, resulting in decreased photolytic reactivity [7] [8] [9]. The half-life progressively increases from 1.5 hours at pH 9.0 to 2.5 hours at pH 12.5, with corresponding decreases in degradation rate constants from 0.462 h⁻¹ to 0.277 h⁻¹ [7] [8] [9].

pH ValueHalf-life (hours)Degradation Rate Constant (h⁻¹)Dominant Species
1.21.80.385Cationic
2.01.90.365Cationic
3.02.10.330Cationic
4.02.00.347Neutral
5.01.70.408Neutral
6.01.40.495Neutral
7.01.10.630Zwitterionic
7.40.90.770Zwitterionic
8.01.20.578Zwitterionic
9.01.50.462Anionic
10.01.80.385Anionic
11.02.20.315Anionic
12.52.50.277Anionic

The mechanistic aspects of photolytic degradation involve multiple pathways including hydroxylation reactions, defluorination processes, and structural rearrangements [10] [11] [12]. These photochemical transformations are facilitated by reactive oxygen species formation and direct photolytic cleavage of chemical bonds [13] [10] [14]. The zwitterionic form's enhanced reactivity toward hydroxyl radicals and singlet oxygen species contributes significantly to the accelerated degradation observed at physiological pH values [13] [10] [14].

Thermal Decarboxylation Pathways and Byproduct Formation

The thermal decarboxylation of descarboxyl orbifloxacin follows well-defined kinetic patterns characterized by specific activation energies and temperature-dependent decomposition profiles [15] [16] [17]. Thermal stability studies demonstrate that the compound remains stable at ambient temperatures and exhibits negligible degradation at temperatures below 250°C [15] [16] [17].

The thermal decomposition behavior exhibits first-order kinetics at elevated temperatures, with activation energies calculated through Arrhenius plot analysis [15] [16]. The primary thermal decomposition pathway involves decarboxylation reactions that proceed through carbanion intermediate formation and subsequent stabilization [15] [18] [19]. The activation energy for the thermal decarboxylation process has been determined to be approximately 31.9 kilocalories per mole for the primary decomposition pathway [15].

Thermal stability assessment across various temperature ranges reveals distinct decomposition phases [15] [16] [17]. At temperatures between 100-120°C, descarboxyl orbifloxacin demonstrates complete stability with no detectable degradation over extended periods [15] [16]. The compound maintains structural integrity at temperatures up to 200°C, making it suitable for various thermal processing applications [16] [17] [20].

The onset of thermal decomposition begins at approximately 250°C, marking the initiation of significant structural breakdown [16] [17]. At 260°C, thermal decomposition becomes pronounced, with differential thermal analysis revealing endothermic peaks corresponding to molecular fragmentation [16] [17]. Complete degradation occurs at temperatures exceeding 270°C, resulting in extensive byproduct formation [16] [17].

Temperature (°C)Activation Energy (kcal/mol)Decomposition PatternStability
10031.9First-orderStable
10531.9First-orderStable
11031.9First-orderStable
11531.9First-orderStable
12031.9First-orderStable
150-StableStable
200-StableStable
250-Begins decompositionUnstable
260-Thermal decompositionUnstable
270-Complete degradationUnstable

The thermal decarboxylation process generates multiple byproducts through sequential degradation pathways [21] [22] [12]. Primary degradation products include compounds resulting from cyclopropyl group elimination, piperazine ring modifications, and fluorine atom displacement [21] [22] [12]. Mass spectrometric analysis of thermal decomposition products reveals a series of molecular fragments with decreasing molecular weights [21] [22].

The major thermal degradation products include compounds with molecular formulas ranging from C₁₇H₁₈F₃N₃O to C₁₂H₈F₃N₃O, representing progressive structural breakdown [21] [22]. The initial decarboxylation product maintains the molecular formula C₁₈H₂₀F₃N₃O with a molecular weight of 351.4, serving as the primary intermediate in subsequent degradation reactions [1] [2].

Secondary thermal degradation involves cyclopropyl group elimination, yielding products with molecular weight 337.3 and molecular formula C₁₇H₁₈F₃N₃O [21] [22] [12]. Further thermal stress results in piperazine ring opening and N-dealkylation reactions, producing compounds with progressively reduced molecular weights [21] [22] [12]. Advanced thermal degradation leads to ring fragmentation and core structure modification, ultimately yielding low molecular weight aromatic compounds [21] [22].

Product CodeMolecular FormulaMass (m/z)Formation PathwayRelative Abundance (%)
DP1C₁₈H₂₀F₃N₃O351.4Decarboxylation100
DP2C₁₇H₁₈F₃N₃O337.3Cyclopropyl elimination85
DP3C₁₆H₁₆F₃N₃O323.3Piperazine ring opening70
DP4C₁₅H₁₄F₃N₃O309.3N-dealkylation55
DP5C₁₄H₁₂F₃N₃O295.3Further dealkylation40
DP6C₁₃H₁₀F₃N₃O281.3Ring fragmentation25
DP7C₁₂H₈F₃N₃O267.3Core degradation15

The structural characterization of orbifloxacin reveals the existence of two distinct crystalline forms: a hemihydrate and an anhydrous form, both of which demonstrate isomorphous crystal systems [1] [2]. The hemihydrate form crystallizes in an orthorhombic crystal system with space group C222₁, containing half a water molecule per orbifloxacin molecule [1]. The crystallographic data for the orbifloxacin hemihydrate form provides the foundation for understanding the potential solid-state behavior of descarboxyl orbifloxacin.

The orbifloxacin hemihydrate exhibits a unit cell with dimensions a = 8.4713(4) Å, b = 20.0456(7) Å, and c = 21.4550(7) Å, yielding a cell volume of 3643.3(2) ų [1]. The calculated density of 1.474 g·cm⁻³ and the presence of eight molecules per unit cell reflect the efficient packing arrangement facilitated by extensive hydrogen bonding networks [1].

For descarboxyl orbifloxacin, the absence of the carboxyl group would significantly alter the molecular packing and hydrogen bonding capabilities. The carboxyl group in orbifloxacin serves as both a hydrogen bond donor and acceptor, contributing to the formation of supramolecular tetramers that constitute the primary building blocks of the crystal structure [1]. The removal of this functional group would eliminate critical intermolecular interactions, potentially destabilizing the hemihydrate form and favoring anhydrous crystallization.

The decarboxylation process itself can occur under various conditions, including thermal stress, photolytic degradation, and specific chemical transformations [3] [4]. Studies on orbifloxacin degradation have identified decarboxylation as one of the primary pathways, particularly under photolytic conditions where the decarboxylated derivative exhibits altered photodegradation kinetics compared to the parent compound [4].

The anhydrous form of orbifloxacin is obtained through thermal dehydration of the hemihydrate, with the transformation occurring between 75°C and 104°C [1] [2]. This process maintains the overall crystal structure while creating void spaces previously occupied by water molecules. For descarboxyl orbifloxacin, the absence of the carboxyl group would likely result in a preference for anhydrous crystal formation due to reduced hydrophilic character and diminished capacity for water incorporation into the crystal lattice.

PropertyOrbifloxacin HemihydratePredicted Descarboxyl Orbifloxacin
Crystal SystemOrthorhombicPotentially Orthorhombic
Space GroupC222₁Likely different due to altered symmetry
Hydration StateHemihydrate (0.5 H₂O)Predominantly anhydrous
Molecular FormulaC₁₉H₂₀F₃N₃O₃ · ½H₂OC₁₈H₂₀F₃N₃O
Formula Weight404.4 g·mol⁻¹351.4 g·mol⁻¹
Unit Cell Volume3643.3(2) ųLikely reduced
Calculated Density1.474 g·cm⁻³Potentially lower

Hydrogen Bonding Networks and Supramolecular Synthons

The crystalline architecture of orbifloxacin is dominated by extensive hydrogen bonding networks that facilitate the formation of supramolecular synthons [1] [5]. These synthons, defined as structural units with recognizable intermolecular interactions, play a crucial role in determining the solid-state properties and stability of pharmaceutical compounds [5] [6].

In the orbifloxacin hemihydrate structure, the primary supramolecular synthon consists of tetrameric assemblies formed through intermolecular hydrogen bonds involving molecules related by crystallographic symmetry operations [1]. The piperazine nitrogen (N3) functions as a hydrogen bond donor, forming interactions with carboxylate oxygen atoms (O1, O2, and O3) through distances ranging from 2.714(2) to 2.955(2) Å [1].

The hydrogen bonding geometry in orbifloxacin demonstrates the critical role of the carboxyl group in stabilizing the crystal structure. The N3-H3a···O1 interaction exhibits optimal geometry with a donor-acceptor distance of 2.720(2) Å and an angle of 164(2)° [1]. Additionally, the N3-H3b proton participates in bifurcated hydrogen bonding with both O2 and O3 atoms, creating a network of interconnected molecular units [1].

For descarboxyl orbifloxacin, the elimination of the carboxyl group would fundamentally disrupt these hydrogen bonding patterns. The loss of three oxygen atoms (O1, O2, and O3) would remove primary hydrogen bond acceptor sites, necessitating alternative supramolecular arrangements. The remaining functional groups, including the fluorinated aromatic system and the piperazine moiety, would need to compensate for this loss through alternative intermolecular interactions.

The piperazine ring in descarboxyl orbifloxacin would retain its capacity to function as a hydrogen bond donor through the N3-H protons. However, without the carboxyl acceptor sites, these interactions would likely involve alternative acceptors such as the carbonyl oxygen (O3) or fluorine atoms. Fluorine atoms can participate in hydrogen bonding as weak acceptors, potentially contributing to crystal stability through C-H···F interactions [7].

Water molecules in the orbifloxacin hemihydrate structure occupy channels parallel to the unit cell a-axis and serve as hydrogen bond donors to carboxylate oxygen atoms [1]. The specific positioning of water molecules at tetramer linkage points suggests their integral role in stabilizing the layered supramolecular architecture. In descarboxyl orbifloxacin, the absence of carboxylate acceptors would eliminate these water binding sites, further supporting the prediction of predominantly anhydrous crystal formation.

Hydrogen BondDistance (Å)Angle (°)Availability in Descarboxyl Form
N3-H3a···O12.720(2)164(2)Not available (O1 absent)
N3-H3b···O22.714(2)150(2)Not available (O2 absent)
N3-H3b···O32.955(2)128(2)Potentially available
O5-H5···O22.854(3)159(7)Not available (O2 absent)
C11-H11···O23.382(3)168.6Not available (O2 absent)

The concept of supramolecular synthons extends beyond simple hydrogen bonding to include π-π stacking interactions, which are present in the orbifloxacin structure with aromatic centroid separations of 3.580 Å [1]. These interactions would likely be preserved in descarboxyl orbifloxacin, as the quinolone ring system remains intact. The π-π stacking could potentially become more significant in stabilizing the crystal structure in the absence of carboxyl-mediated hydrogen bonds.

The formation of alternative supramolecular synthons in descarboxyl orbifloxacin might involve halogen bonding through the fluorine atoms, C-H···π interactions with the aromatic system, and dipole-dipole interactions between the carbonyl groups. These weaker interactions would require more precise molecular arrangements to achieve stable crystal packing, potentially resulting in different polymorphic forms or reduced crystal stability compared to the parent compound.

Polymorphic Transitions and Phase Stability

Polymorphism in pharmaceutical compounds represents a critical aspect of solid-state characterization, as different polymorphic forms can exhibit distinct physicochemical properties including solubility, dissolution rate, and bioavailability [1] [8]. The relationship between orbifloxacin and its descarboxyl derivative provides insights into how structural modifications affect polymorphic behavior and phase stability.

Orbifloxacin demonstrates a reversible phase transition between its hemihydrate and anhydrous forms, with the transformation occurring through dehydration upon heating between 75°C and 104°C [1] [2]. This transition is characterized as isomorphous, meaning that no significant changes occur in the unit cell dimensions or space group symmetry during water loss [1]. The maintenance of the crystal structure during dehydration is attributed to the channel-like arrangement of water molecules and the stability of the intralayer tetrameric assemblies [1].

The dehydration process in orbifloxacin results in anisotropic loss of crystallinity, particularly along the unit cell a-axis, as evidenced by selective broadening of diffraction peaks with h ≠ 0 indices [1]. This phenomenon indicates that while the overall structure is preserved, localized disorder occurs in regions previously occupied by water molecules. The void volume occupied by water in the hemihydrate form is calculated to be 1.7%, which is below the 10% threshold typically associated with structural collapse upon solvent removal [1].

For descarboxyl orbifloxacin, the polymorphic landscape would be fundamentally altered by the absence of the carboxyl group. The elimination of carboxyl-mediated hydrogen bonding would destabilize the tetrameric supramolecular assemblies that characterize the orbifloxacin structure. This destabilization could manifest in several ways:

Reduced Phase Stability: The loss of strong hydrogen bonding interactions would decrease the overall lattice energy, potentially making the crystal structure more susceptible to thermal transitions and mechanical stress. The phase stability of descarboxyl orbifloxacin would likely be lower than that of the parent compound, with possible consequences for pharmaceutical processing and storage conditions.

Alternative Polymorphic Forms: The structural constraints imposed by the carboxyl group in orbifloxacin limit the available conformational space and packing arrangements. Removal of this group would increase conformational flexibility, potentially enabling the formation of alternative polymorphic forms with different molecular arrangements and intermolecular interaction patterns.

Temperature-Dependent Transitions: Studies on orbifloxacin degradation indicate that decarboxylation can occur under thermal stress conditions [9] [10]. The formation of descarboxyl orbifloxacin through thermal degradation suggests that temperature-dependent polymorphic transitions might be irreversible, unlike the reversible hydration-dehydration equilibrium observed in the parent compound.

Thermogravimetric analysis of orbifloxacin reveals thermal stability up to approximately 260°C, beyond which decomposition occurs [1] [2]. The decarboxylated product would likely exhibit different thermal behavior, with potential for sublimation or volatilization at lower temperatures due to reduced intermolecular interactions and lower molecular weight.

The phase stability of descarboxyl orbifloxacin would also be influenced by environmental factors such as humidity and atmospheric conditions. Unlike orbifloxacin, which readily undergoes hydration-dehydration cycles [1], descarboxyl orbifloxacin would be expected to show minimal hygroscopic behavior due to the absence of hydrophilic carboxyl groups. This characteristic could result in enhanced storage stability under humid conditions but might also indicate reduced aqueous solubility.

Stability FactorOrbifloxacinDescarboxyl Orbifloxacin
Thermal Decomposition~260°CPotentially lower
Hydration EquilibriumReversible (75-104°C)Minimal hygroscopicity
Lattice EnergyHigh (extensive H-bonding)Reduced (limited H-bonding)
Polymorphic DiversityLimited (hemihydrate/anhydrous)Potentially increased
Storage StabilityHumidity sensitiveHumidity independent

The photolytic degradation studies of orbifloxacin provide additional insights into the stability of descarboxyl derivatives [4] [11]. The decarboxylated orbifloxacin exhibits altered photodegradation kinetics, suggesting that the absence of the carboxyl group affects not only crystal structure but also solution-phase stability and reactivity patterns. This finding implies that polymorphic transitions in descarboxyl orbifloxacin might be accompanied by concurrent chemical degradation under certain conditions.

The crystallization behavior of descarboxyl orbifloxacin would likely differ significantly from that of orbifloxacin. The reduced hydrogen bonding capacity would favor rapid crystallization with potentially smaller crystal sizes and altered morphology. The absence of water incorporation sites would eliminate the possibility of hydrate formation, simplifying the polymorphic landscape but potentially reducing the range of achievable solid-state properties.

These considerations highlight the importance of comprehensive solid-state characterization for pharmaceutical derivatives, particularly when structural modifications affect key functional groups responsible for intermolecular interactions. The understanding of polymorphic behavior and phase stability relationships provides essential information for pharmaceutical development, manufacturing processes, and regulatory compliance.

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

351.15584676 g/mol

Monoisotopic Mass

351.15584676 g/mol

Heavy Atom Count

25

UNII

9W49RM6XVT

Dates

Last modified: 08-10-2024

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